Product packaging for Erythromycin F(Cat. No.:CAS No. 82230-93-1)

Erythromycin F

Cat. No.: B194140
CAS No.: 82230-93-1
M. Wt: 749.9 g/mol
InChI Key: DZCOSWPAQGXWKC-TZIZHKBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythromycin F is a structural variant and a known metabolite of the macrolide antibiotic Erythromycin A . It is officially recognized as Erythromycin Impurity A (EP), making it a critical compound in pharmaceutical research for quality control and the analysis of Erythromycin-based substances . As an intermediate or byproduct in the biosynthesis of Erythromycin A, it also serves as a valuable reference standard for studies investigating the biosynthetic pathways of macrolide antibiotics . This high-purity standard is offered as a white powder and is provided For Research Use Only. It is strictly intended for laboratory analysis and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound for method development, stability studies, and impurity profiling to ensure the quality and safety of pharmaceutical products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H67NO14 B194140 Erythromycin F CAS No. 82230-93-1

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCOSWPAQGXWKC-TZIZHKBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82230-93-1
Record name Erythromycin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHROMYCIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Erythromycin F Biosynthesis and Metabolic Intermediates

Elucidation of the Erythromycin (B1671065) Biosynthetic Pathway

The biosynthesis of erythromycin is a multi-step enzymatic process carried out by the bacterium Saccharopolyspora erythraea. mdpi.com The genes responsible for this synthesis are organized in a large cluster, designated as the ery cluster, spanning approximately 65 kilobases of the bacterium's chromosome. researchgate.netnih.gov This cluster contains all the necessary genetic information for the production of the macrolactone core, the synthesis and attachment of deoxysugars, and subsequent chemical modifications that lead to the final active compounds. researchgate.netnih.gov The elucidation of this pathway has been a significant achievement, providing a paradigm for understanding the production of complex polyketides. nih.gov

Role of Polyketide Synthase (PKS) in Macrolactone Formation

The initial and foundational step in erythromycin biosynthesis is the assembly of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB). nih.gov This process is catalyzed by a massive, multifunctional enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). nih.gov DEBS is a modular Type I polyketide synthase (PKS), encoded by the eryA genes. researchgate.netnih.gov

The DEBS complex consists of three large polypeptide chains (DEBS1, DEBS2, DEBS3), which are organized into six distinct modules. nih.govresearchgate.net Each module is responsible for one cycle of chain extension, incorporating a methylmalonyl-CoA extender unit onto a growing polyketide chain that is initiated with a propionyl-CoA starter unit. nih.govnih.gov Within each module are several catalytic domains—including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP)—that work in concert. nih.gov Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), are present in specific modules to control the reduction state at various carbon centers. nih.govresearchgate.net The final step catalyzed by the PKS is the release and cyclization of the completed polyketide chain by a thioesterase (TE) domain, yielding the 6-dEB macrolactone. nih.gov

Post-Polyketide Modification Enzymes

Following the formation of 6-dEB, the macrolactone undergoes a series of modifications, often referred to as tailoring steps, catalyzed by specific enzymes encoded by genes within the ery cluster. researchgate.net These modifications include hydroxylation, glycosylation, and methylation, which are crucial for the biological activity of the final erythromycin molecules.

Hydroxylation reactions are critical tailoring steps catalyzed by cytochrome P450 monooxygenases.

EryK : A second hydroxylation occurs later in the pathway, catalyzed by the P450 enzyme EryK. This enzyme is responsible for the hydroxylation of the macrolactone ring at the C-12 position. researchgate.net Its primary substrate is Erythromycin D, which it converts to Erythromycin C. mdpi.comresearchgate.net While EryK can also act on Erythromycin B, it shows a significant kinetic preference for Erythromycin D. researchgate.net

The attachment of sugar moieties to the erythronolide B aglycone is essential for the antibiotic's function. This is accomplished by specific glycosyltransferases.

EryB5 (EryBV) : Following the formation of erythronolide B, the glycosyltransferase EryB5 catalyzes the addition of the deoxysugar TDP-L-mycarose to the hydroxyl group at C-3 of the macrolactone ring. mdpi.comnih.gov This produces the intermediate 3-O-α-mycarosylerythronolide B (MEB). nih.gov

EryC3 (EryCIII) : Subsequently, the glycosyltransferase EryC3 attaches a second deoxysugar, TDP-D-desosamine, to the hydroxyl group at C-5 of MEB. mdpi.comresearchgate.net This reaction leads to the formation of Erythromycin D. mdpi.comresearchgate.net

The final tailoring step involves methylation, catalyzed by the enzyme EryG.

EryG : This S-adenosylmethionine-dependent methyltransferase is responsible for the O-methylation of the mycarose sugar at the 3"-hydroxyl position. nih.gov EryG can act on two different substrates within the pathway. It can methylate Erythromycin D to produce Erythromycin B, or it can methylate Erythromycin C (the product of EryK action) to produce the final, most abundant product, Erythromycin A. mdpi.comnih.gov It appears a single enzyme, encoded by the eryG gene, catalyzes all the 3"-O-methylation reactions in the pathway. nih.gov

Erythromycin F as a Biosynthetic Intermediate or Metabolite

Within the complex family of erythromycin compounds produced by Saccharopolyspora erythraea, Erythromycins A, B, C, and D are well-defined as the primary product and key biosynthetic intermediates. In contrast, this compound is considered to be a metabolite of erythromycin. mdpi.com It is not a direct precursor on the main pathway leading to Erythromycin A. Chemically, this compound has been identified as Pseudoerythromycin A Enol Ether. pharmaffiliates.com Its formation highlights the metabolic diversity and potential side reactions that can occur within the cellular environment of the producing organism.

Data Tables

Table 1: Key Enzymes in Erythromycin Biosynthesis

Enzyme NameGene(s)Enzyme ClassFunction in Biosynthesis
6-dEB Synthase (DEBS)eryAPolyketide Synthase (PKS)Catalyzes the formation of the 6-deoxyerythronolide B (6-dEB) macrolactone core. nih.gov
EryFeryFCytochrome P450 HydroxylaseHydroxylates 6-dEB at the C-6 position to form erythronolide B (EB). mdpi.comnih.gov
EryKeryKCytochrome P450 HydroxylaseHydroxylates Erythromycin D at the C-12 position to form Erythromycin C. mdpi.comresearchgate.net
EryB5 (EryBV)eryBVGlycosyltransferaseAttaches L-mycarose to the C-3 position of erythronolide B. mdpi.com
EryC3 (EryCIII)eryCIIIGlycosyltransferaseAttaches D-desosamine to the C-5 position of 3-O-α-mycarosylerythronolide B. mdpi.comresearchgate.net
EryGeryGO-MethyltransferaseMethylates the 3"-hydroxyl group of the mycarose moiety on Erythromycin C or Erythromycin D. mdpi.comnih.gov

Pathways Leading to this compound Formation

The formation of erythromycins begins with the synthesis of the 14-membered macrocyclic ring, 6-deoxyerythronolide B (6-dEB), by a modular polyketide synthase (PKS) enzyme complex. nih.govresearchgate.net This complex utilizes one molecule of propionyl-CoA as a starter unit and six molecules of methylmalonyl-CoA as extender units. nih.gov Following the creation of the 6-dEB core, a series of post-PKS modifications occur to generate the various erythromycin analogs.

The key steps leading toward the formation of the major component, Erythromycin A, are:

Hydroxylation: The cytochrome P450 enzyme, EryF, catalyzes the hydroxylation of 6-dEB at the C-6 position to produce erythronolide B (EB). mdpi.comdrugbank.com

Glycosylation: The enzyme EryBV attaches the deoxysugar L-mycarose to the C-3 hydroxyl group of EB. Subsequently, the enzyme EryCIII adds the deoxysugar D-desosamine to the C-5 hydroxyl group, forming Erythromycin D. mdpi.comresearchgate.net

Hydroxylation: The enzyme EryK hydroxylates Erythromycin D at the C-12 position to yield Erythromycin C. mdpi.comresearchgate.net

Methylation: The final step in the primary pathway is the methylation of the mycarose sugar by the enzyme EryG, which converts Erythromycin C into Erythromycin A. researchgate.net

This compound is considered a metabolite of Erythromycin A. mdpi.comnih.gov While the main biosynthetic pathway focuses on the production of Erythromycin A, subsequent biotransformations of Erythromycin A by cellular enzymes can lead to the formation of minor products like this compound.

Potential Conversion of this compound to Other Macrolides (e.g., Erythromycin E)

This compound, along with Erythromycin E, is classified as a metabolite of Erythromycin A. mdpi.comnih.gov The available research indicates that this compound is a final product derived from the main erythromycin pathway rather than an intermediate that is converted to other macrolides like Erythromycin E. The biosynthesis culminates in Erythromycin A, with other forms like B, C, D, E, and F being either precursors, shunt products, or subsequent metabolites. mdpi.com

Precursor Supply and Metabolic Engineering in Biosynthesis

The yield of erythromycin is critically dependent on the intracellular pools of its primary building blocks: propionyl-CoA and methylmalonyl-CoA. Metabolic engineering efforts have focused on optimizing the supply of these precursors to enhance production.

Regulation of Propionyl-CoA and Methylmalonyl-CoA Supply

The biosynthesis of the erythromycin backbone requires one unit of propionyl-CoA and six units of methylmalonyl-CoA. nih.gov The supply of these precursors is tightly regulated within the cell. Methylmalonyl-CoA is primarily derived from the carboxylation of propionyl-CoA, which in turn can be synthesized through various metabolic routes, including the metabolism of amino acids (valine, isoleucine) or fatty acids.

However, an oversupply of propionyl-CoA can be detrimental, leading to a post-translational modification known as hyperpropionylation, which can inhibit enzymes crucial for erythromycin synthesis. nih.gov Research has identified specific propionyl-CoA synthetases that are regulated by this propionylation, creating a feedback inhibition loop. nih.gov This highlights the delicate balance required in the precursor pools for efficient antibiotic production. High propanol consumption has been shown to increase the pool sizes of both propionyl-CoA and methylmalonyl-CoA, leading to higher erythromycin yields. researchgate.net

Table 1: Key Precursors in Erythromycin Biosynthesis

PrecursorRole in BiosynthesisSource Pathway Examples
Propionyl-CoA Starter unit for the polyketide chainPropionate assimilation, amino acid catabolism
Methylmalonyl-CoA Extender units (6 required) for the polyketide chainCarboxylation of propionyl-CoA, succinyl-CoA metabolism

Directed Metabolic Engineering for Biosynthetic Modulation

Directed metabolic engineering has been a powerful tool for both increasing the yield of erythromycin and creating novel analogs. nih.gov These strategies often target the precursor supply pathways or the PKS enzymes themselves.

One successful strategy to boost precursor supply involves bypassing the native feedback regulation. Overexpression of a propionyl-CoA synthetase (SACE_1780) that is resistant to propionylation-mediated inhibition resulted in a 33% higher erythromycin yield compared to the wildtype strain. nih.gov Another approach involved deleting the gene for a propionyltransferase (AcuA), which led to a 10% increase in yield by presumably making more propionyl-CoA available for the PKS pathway. nih.gov

Combinatorial biosynthesis has been used to generate novel erythromycin derivatives. In one example, the methylmalonate-specific acyltransferase (AT) domain in one of the PKS modules was replaced with an ethylmalonate-specific AT domain from the niddamycin (B1678767) synthase pathway. nih.gov This modification, combined with feeding ethylmalonate precursors and expressing a crotonyl-CoA reductase to enhance the substrate pool, resulted in the production of a new compound, 6-desmethyl-6-ethylerythromycin A. nih.gov Such engineering demonstrates the flexibility of the PKS system and its potential for creating structurally diverse macrolides. nih.gov

Table 2: Examples of Metabolic Engineering Strategies for Erythromycin Biosynthesis

Engineering StrategyTargetOutcomeReference
Overexpression of SACE_1780Propionyl-CoA Synthetase (resistant to feedback inhibition)33% increase in erythromycin yield nih.gov
Deletion of acuA genePropionyltransferase10% increase in erythromycin yield nih.gov
AT Domain Swap & Precursor FeedingPKS Module (Acyltransferase Domain)Production of novel analog (6-desmethyl-6-ethylerythromycin A) nih.gov

Molecular and Cellular Mechanisms of Action

Ribosomal Binding and Protein Synthesis Inhibition

Erythromycin (B1671065) F, like other macrolides, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its mechanism involves binding to the 50S ribosomal subunit, thereby disrupting the elongation of polypeptide chains.

Erythromycin F binds to a specific site on the bacterial 50S ribosomal subunit, primarily interacting with the 23S ribosomal RNA (rRNA) mdpi.combiosynth.comdrugbank.com. This interaction occurs near the peptidyl transferase center (PTC) and at the entrance of the nascent peptide exit tunnel mdpi.comembopress.orgnih.gov. Specific nucleotides within the 23S rRNA, such as A2058 and A2059 in E. coli numbering, are critical for stabilizing this binding through hydrogen bonds mdpi.com. Structural studies indicate that this binding does not typically induce significant conformational changes in the ribosome itself but rather constricts the exit tunnel, hindering the passage of nascent polypeptide chains mdpi.com. Mutations in specific regions of the 23S rRNA, particularly in domain V, are known to confer resistance by reducing the affinity of antibiotics like erythromycin for the ribosome asm.orgnih.govscilit.com.

A key consequence of this compound's binding to the 50S ribosomal subunit is the inhibition of ribosomal translocation drugbank.comresearchgate.net. Translocation is the process where the ribosome moves along the messenger RNA (mRNA) to the next codon, allowing the next transfer RNA (tRNA) to bind. This compound is believed to interfere with this step by promoting the dissociation of peptidyl-tRNA from the ribosome, thereby stalling protein elongation nih.govnih.gov. This disruption of the translocation cycle effectively halts the progression of protein synthesis after a few amino acids have been added mdpi.comnih.gov.

Beyond its direct impact on translation, this compound has been shown to affect the assembly of ribosomal subunits. Studies indicate that macrolides, including erythromycin, can impede the formation of the 50S ribosomal subunit drugbank.comresearchgate.netasm.org. This inhibition of assembly is thought to be an indirect consequence of protein synthesis inhibition. When protein synthesis is disrupted, the coordinated production and assembly of ribosomal components can be imbalanced, leading to defects in subunit formation nih.govresearchgate.netasm.org. Specifically, erythromycin treatment can lead to the accumulation of precursor ribosomal particles and affect the assembly of both the 50S and, to a lesser extent, the 30S subunits nih.govresearchgate.netasm.org. The expression of specific resistance peptides can alleviate these assembly defects, suggesting a link between the drug's interaction with the ribosome and the assembly process nih.govresearchgate.net.

Molecular Basis of Resistance to Erythromycin F and Macrolides

Ribosomal Modification Mechanisms

The most prevalent mechanism of acquired resistance to macrolides involves the alteration of their target site on the bacterial ribosome. mdpi.comnih.gov Macrolides function by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. youtube.commicrobeonline.com Modifications at this binding site can prevent the antibiotic from effectively interacting with its target, rendering the bacterium resistant.

A primary mechanism of target site modification is the methylation of the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit. nih.gov This process is catalyzed by rRNA methyltransferases encoded by erm (erythromycin ribosome methylation) genes. nih.govyoutube.com These enzymes typically add one or two methyl groups to an adenine (B156593) residue (A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. nih.govnih.gov

This methylation event induces a conformational change in the ribosome, which reduces the binding affinity of macrolides, as well as lincosamides and streptogramin B antibiotics. nih.gov This cross-resistance to three distinct antibiotic classes is known as the MLSB phenotype. oup.comnih.gov The dimethylation of A2058, in particular, dramatically diminishes the binding of macrolides, leading to high levels of resistance. nih.gov The erm genes are widespread among pathogenic bacteria and are often located on mobile genetic elements like plasmids and transposons, facilitating their dissemination. mdpi.comyoutube.comoup.com Different classes of erm genes, such as erm(A), erm(B), erm(C), and erm(F), are found in various bacterial species. nih.govoup.com For instance, erm(F) is commonly found in anaerobic bacteria. nih.gov

Gene ClassMechanismEffectAssociated Phenotype
erm (e.g., erm(A), erm(B), erm(C), erm(F))Mono- or dimethylation of A2058 in 23S rRNAReduced binding of macrolides, lincosamides, and streptogramins B to the ribosomeMLSB (Macrolide-Lincosamide-Streptogramin B) Resistance
Table 1. Overview of erm Gene-Mediated Resistance.

The expression of erm genes can be either constitutive or inducible. nih.gov In constitutive expression, the methylase enzyme is produced continuously, leading to constant, high-level resistance to MLSB antibiotics. nih.gov This occurs due to mutations or deletions in the regulatory region upstream of the erm gene, which makes the ribosome binding site permanently accessible. oup.com

In contrast, inducible expression is regulated by the presence of a suitable inducer antibiotic. nih.gov The regulatory mechanism involves a leader peptide sequence upstream of the methylase gene. In the absence of an inducer, the messenger RNA (mRNA) folds into a conformation that hides the ribosome binding site for the methylase gene, preventing its translation. When an inducing antibiotic, such as a 14- or 15-membered macrolide like erythromycin (B1671065), is present, it binds to the ribosome as it translates the leader peptide. nih.gov This causes the ribosome to stall, which in turn alters the secondary structure of the mRNA, exposing the methylase ribosome binding site and allowing translation to proceed. nih.gov This leads to the synthesis of the methylase and subsequent resistance. nih.gov This inducible phenotype (iMLSB) is characterized by resistance to the inducing macrolides but initial susceptibility to non-inducing antibiotics like lincosamides and streptogramin B in laboratory tests. nih.govnih.govmdpi.com

Expression TypeMechanismResultCommon Inducers
Constitutive (cMLSB)Continuous production of methylase enzyme due to regulatory region mutations.Constant high-level resistance to all MLSB antibiotics.N/A
Inducible (iMLSB)Methylase production is triggered by the presence of an antibiotic.Resistance is expressed only after exposure to an inducing agent.14- and 15-membered macrolides (e.g., Erythromycin).
Table 2. Comparison of Constitutive and Inducible Methylase Expression.

Efflux Pump Mechanisms

Another major strategy bacteria employ to resist macrolides is the active removal of the antibiotic from the cell via efflux pumps. youtube.comresearchgate.net These are membrane-associated protein complexes that recognize and expel antimicrobial agents, preventing them from reaching their intracellular target. researchgate.net

A prominent efflux-mediated resistance mechanism is encoded by the mef (macrolide efflux) genes, such as mef(A) and mef(E). oup.com These genes code for a proton motive force pump belonging to the major facilitator superfamily (MFS) of transporters. nih.gov This efflux system specifically pumps out 14- and 15-membered macrolides. nih.govnih.gov

This mechanism confers a distinct resistance pattern known as the M phenotype, where bacteria are resistant to macrolides but remain susceptible to lincosamides and streptogramin B antibiotics. youtube.comoup.comnih.gov The level of resistance conferred by mef genes is generally lower than that seen with high-level erm-mediated resistance. mjima.org The mef(A) gene is often found on mobile genetic elements, contributing to its spread among streptococcal species. oup.comnih.gov

Besides the Mef system, other efflux pumps contribute to macrolide resistance. The msr (macrolide-streptogramin resistance) gene family, such as msr(A) and msr(D), encodes ATP-binding cassette (ABC) transporters. nih.govfrontiersin.org These pumps can confer resistance to 14- and 15-membered macrolides and streptogramin B antibiotics. microbeonline.com In some bacteria, such as Streptococcus pneumoniae, the mef and mel (an msr homolog) genes are located on the same genetic element and may function together as a dual efflux pump. nih.gov

In gram-negative bacteria, multidrug resistance (MDR) efflux pumps, such as the AdeABC system in Acinetobacter baumannii, can also expel macrolides, among other antibiotics. nih.gov These systems contribute to the intrinsic or acquired resistance of many gram-negative pathogens to macrolides. wikilectures.eu A novel efflux system, not associated with known genes like mef(A), has also been identified in some inducibly resistant strains of Streptococcus pyogenes. nih.gov

Gene/SystemPump SuperfamilySubstrate SpecificityAssociated PhenotypeCommonly Found In
mef(A)/mef(E)Major Facilitator Superfamily (MFS)14- and 15-membered macrolidesM PhenotypeStreptococcus pneumoniae, Streptococcus pyogenes
msr(A)/msr(D)ATP-Binding Cassette (ABC)14- and 15-membered macrolides, Streptogramin BMLSB or M PhenotypeStaphylococcus aureus, Streptococcus pneumoniae
AdeABCResistance-Nodulation-Division (RND)Broad (includes macrolides, aminoglycosides, fluoroquinolones)Multidrug Resistance (MDR)Acinetobacter baumannii
Table 3. Major Efflux Systems in Macrolide Resistance.

Genetic Determinants and Epidemiology of Resistance Genes (e.g., erm(F))

The genetic basis of macrolide resistance is diverse and often involves genes that are readily transferred between bacteria. The most significant genetic determinants are the erm (erythromycin ribosome methylase) genes, which confer resistance by modifying the ribosomal target of the antibiotic. nih.govnih.gov

The erm genes encode methyltransferase enzymes that add one or two methyl groups to a specific adenine residue (A2058 in E. coli numbering) in the 23S rRNA component of the 50S ribosomal subunit. nih.govnih.gov This methylation reduces the binding affinity of macrolides, including Erythromycin F, to the ribosome, thereby allowing protein synthesis to proceed even in the presence of the antibiotic. youtube.com

The erm(F) gene is a prominent member of the erm gene family and has been identified in various bacterial species. nih.govnih.gov The prevalence of erm(F) and other erm genes can vary geographically and by bacterial species. asm.org The dissemination of these genes is a major factor in the spread of macrolide resistance. For instance, studies have shown the presence of erm(F) in wastewater, highlighting its persistence and potential for environmental spread. nih.gov

Table 2: Major Genetic Determinants of Macrolide Resistance

Gene FamilyMechanism of ActionPhenotype
erm (e.g., erm(F)) Ribosomal methylation (target modification)MLSB (Macrolide-Lincosamide-Streptogramin B) resistance asm.orgoup.com
ere (e.g., ereA, ereB) Enzymatic inactivation (hydrolysis of macrolactone ring)Macrolide-specific resistance
mef Efflux pumpM phenotype (resistance to 14- and 15-membered macrolides) asm.orgnih.gov
mph Enzymatic inactivation (phosphorylation)Macrolide-specific resistance

The epidemiology of these resistance genes is complex, with studies showing varying prevalence rates in different clinical and environmental settings. The co-occurrence of multiple resistance genes within the same bacterial isolate is also a common phenomenon, leading to high levels of resistance to multiple antibiotics. nih.gov

Strategies for Inhibiting Macrolide Resistance Mechanisms

Overcoming macrolide resistance is a critical area of research. Several strategies are being explored to counteract the mechanisms that bacteria use to evade these antibiotics.

One approach is the development of new macrolide derivatives that are less susceptible to existing resistance mechanisms. For example, ketolides, a subclass of macrolides, have been designed to have a higher affinity for the ribosome and to be less affected by some efflux pumps and ribosomal modifications. oup.com

Another strategy focuses on the development of resistance inhibitors. These are compounds that can be co-administered with a macrolide antibiotic to block the action of resistance enzymes or efflux pumps. For instance, efflux pump inhibitors (EPIs) are being investigated for their ability to restore the activity of macrolides against resistant bacteria by preventing the antibiotic from being pumped out of the cell. nih.gov Similarly, inhibitors of erythromycin esterases could protect the macrolide from enzymatic degradation.

The use of antibiotic adjuvants, which are non-antibiotic compounds that can enhance the efficacy of antibiotics, is also a promising area. nih.gov These adjuvants may work by disrupting the bacterial cell membrane or by interfering with other cellular processes that contribute to resistance.

Furthermore, exploring natural products and synthetic compounds for novel antibacterial agents that are not affected by current macrolide resistance mechanisms is an ongoing effort. nih.gov The combination of macrolides with other classes of antibiotics is also a strategy employed in clinical practice to overcome resistance and achieve synergistic effects.

Advanced Research Methodologies in Erythromycin F Studies

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The precise characterization of Erythromycin (B1671065) F relies on a combination of powerful analytical techniques. These methods are essential for confirming its molecular structure and ensuring the purity of samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like erythromycin and its variants. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. numberanalytics.com

For erythromycins, 1H and 13C NMR are fundamental. numberanalytics.com 13C NMR, in particular, has been utilized to study the interactions between erythromycin and various functional monomers, which is crucial for designing selective separation processes. researchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete and unambiguous structure of erythromycin derivatives. numberanalytics.comveeprho.com These sophisticated methods have been instrumental in characterizing the intricate molecular architecture of macrolide antibiotics. rsc.org

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of Erythromycin F. When coupled with liquid chromatography (LC), LC-MS becomes a powerful method for separating this compound from a complex mixture of related substances and accurately identifying it based on its mass-to-charge ratio. researchgate.netasianpubs.org

LC-MS methods have been specifically developed to identify and quantify known related substances in erythromycin samples, including this compound. researchgate.netasianpubs.org In one such method, this compound was identified by its protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 750.8. asianpubs.org This technique is also crucial for analyzing degradation products and ensuring the purity of erythromycin drug substances. lcms.cz The use of tandem mass spectrometry (LC-MS/MS) further enhances sensitivity and specificity, allowing for the detection of trace impurities and metabolites in various matrices. innovareacademics.inresearchgate.netnih.gov

Table 1: LC-MS Parameters for this compound Analysis

Parameter Value Reference
Column Ashaipak ODP-50 (250 mm × 4.6 mm i.d., 5 µm) asianpubs.org
Mobile Phase 0.023 M ammonium (B1175870) formate (B1220265) (pH 10.3): water:acetonitrile (35:25:40 v/v/v) asianpubs.org
Flow Rate 0.8 mL/min asianpubs.org
Column Temperature 50 °C asianpubs.org
Detection Wavelength 215 nm asianpubs.org
Mass Spectrometer Applied Bioscience API-2000 asianpubs.org
Ionization Mode Positive Ion researchgate.net
Observed m/z (M+H+) 750.8 asianpubs.org

Genetic Engineering and Synthetic Biology Approaches

Genetic engineering and synthetic biology have revolutionized the study of polyketide antibiotics like erythromycin, enabling the production of novel analogs and enhancing yields. These approaches manipulate the biosynthetic machinery to create "unnatural" natural products. nih.gov

Polyketide Synthase Engineering

The backbone of erythromycin is assembled by a modular polyketide synthase (PKS). annualreviews.orgmdpi.com Each module of the PKS is responsible for a specific elongation and modification step in the polyketide chain synthesis. nih.govmdpi.com By engineering these PKS modules, researchers can alter the final structure of the macrolide.

A key strategy involves the substitution of acyltransferase (AT) domains, which determine the type of extender unit incorporated into the growing polyketide chain. nih.govmdpi.com For instance, replacing a methylmalonate-specific AT domain with an ethylmalonate-specific one from the niddamycin (B1678767) PKS resulted in the production of a novel erythromycin derivative with an ethyl group at the C-6 position. pnas.org This demonstrates the potential to generate a diverse library of macrolides by combinatorially altering catalytic activities within the PKS. nih.gov Such modifications can lead to the creation of hundreds or even thousands of new compounds with potentially improved pharmaceutical properties. nih.gov

Targeted Gene Knockouts and Overexpression

Targeted gene manipulation within the erythromycin producer, Saccharopolyspora erythraea, offers precise control over the biosynthetic pathway. nih.govresearchgate.net

Targeted Gene Knockouts: A significant achievement in this area was the targeted disruption of the eryF gene. nih.gov This gene encodes the P450 hydroxylase responsible for the C-6 hydroxylation of the erythronolide B precursor. nih.govmdpi.com Knocking out eryF led to the production of 6-deoxyerythromycin A, a derivative with increased acid stability. nih.gov Similarly, knocking out the eryBI gene, which encodes a β-glucosidase, was explored to prevent the metabolism of isoflavone (B191592) glucosides present in the fermentation medium, although its effect varied between different producing strains. asm.org Random transposon mutagenesis has also been employed to identify additional genes that influence erythromycin production, with some knockouts leading to improved yields. oup.com

Overexpression Studies: Conversely, overexpressing specific genes can enhance the production of erythromycin. Studies have shown that overexpressing genes involved in the supply of precursor metabolites, such as those for branched-chain amino acids or components of the TCA cycle, can lead to increased erythromycin titers. researchgate.netbohrium.com For example, the simultaneous overexpression of sucA and sucB, which encode components of the 2-oxoglutarate dehydrogenase complex, resulted in a significant increase in erythromycin production. bohrium.com Furthermore, engineering cofactor availability, such as by overexpressing the F1F0-ATPase complex to modulate the intracellular ATP/ADP ratio, has also been shown to positively impact erythromycin synthesis. acs.org

Biochemical and Biophysical Characterization of Enzyme Systems

Understanding the enzymes involved in erythromycin biosynthesis is crucial for both fundamental knowledge and engineering efforts. This involves characterizing the complex catalytic system responsible for its production. mdpi.com The biosynthesis of erythromycin is a multi-step enzymatic process facilitated by the large PKS enzyme complex and various tailoring enzymes like hydroxylases and glycosyltransferases. mdpi.comnih.gov

Key enzymes in the pathway have been the subject of detailed biochemical studies. For example, methylmalonyl-CoA mutase and methylmalonyl-CoA decarboxylase are critical for synthesizing the propionyl-CoA and methylmalonyl-CoA precursors. oup.com The activity of these enzymes has been shown to be influenced by the growth phase and the availability of carbon and nitrogen sources in the culture medium. oup.com

Kinetic studies on the 6-deoxyerythronolide B synthase (DEBS), the core PKS, have provided deep insights into its catalytic mechanism. acs.org Using truncated and fully active forms of the enzyme, researchers have determined key kinetic parameters such as the catalytic rate (kcat) and Michaelis constant (Km) for its substrates. acs.org These studies have revealed the enzyme's preference for certain primer units and the influence of factors like phosphate (B84403) concentration on its activity, suggesting that hydrophobic interactions are important for the assembly of the functional multi-protein complex. acs.org

Computational Chemistry and Molecular Modeling

Quantum mechanical (QM) methods are essential for studying electronic rearrangements during chemical reactions, which cannot be described by classical mechanics. researchgate.net For P450eryF, hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been particularly valuable. figshare.comuiuc.edu In this approach, the reactive center (the heme and substrate) is treated with a high level of QM theory, while the surrounding protein environment is described by a classical MM force field. figshare.comuiuc.edu

QM/MM studies have been used to investigate the formation of the highly reactive ferryl species known as Compound I, the key oxidant in the P450 catalytic cycle. figshare.com These calculations explored the proton shuttling pathways required for the activation of molecular oxygen. The results suggest that for the first protonation step, a water network involving the residue E244 and the substrate's own 5-OH group is favored. figshare.comuiuc.edu For the second proton transfer, which leads to O-O bond cleavage, the energy barriers are similar for pathways involving either E244 or another residue, E360, indicating both may act as the proton source. figshare.com These computational studies provide a detailed, dynamic picture of the reaction mechanism at a level of detail inaccessible to experiment alone. nih.gov

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a related protein with a known experimental structure (the "template"). nih.gov This method has been widely applied to the P450 superfamily.

Early 3D models of P450eryF were proposed based on its sequence homology to other bacterial P450s whose structures had already been solved, such as P450cam, P450BM3, and P450terp. nih.gov Such models are constructed by aligning the target sequence with the template(s), building the core structure from the template coordinates, and modeling the variable loop regions and side-chain conformations. nih.govoup.com

The reliability of these models is rigorously evaluated using programs that check conformational, energetic, and packing properties against databases of known protein structures. oup.com The crystal structures of P450eryF, once solved, served in turn as templates for modeling other P450s, including mammalian isoforms like P450 3A4 and other bacterial enzymes like P450choP. oup.comresearchgate.net Homology modeling, especially when combined with experimental data from site-directed mutagenesis, is a powerful tool for generating hypotheses about structure-function relationships in the absence of a high-resolution crystal structure. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of proteins over time, complementing the static pictures from X-ray crystallography. acs.org MD simulations of P450eryF have been used to investigate several key functional aspects.

One major area of study is the mechanism of substrate entry and exit from the buried active site. Random expulsion molecular dynamics (REMD) simulations identified several potential pathways for the substrate to leave the active site, with one pathway being common among P450eryF, P450cam, and P450BM-3. pnas.org These simulations revealed that in P450eryF, an isolated, buried arginine residue (R185) acts as a dynamic gate, controlling the opening and closing of the substrate access channel through the rearrangement of its hydrogen bonds. pnas.org

MD simulations have also been crucial for studying the proton-assisted cleavage of the dioxygen bond. acs.org These studies identified a dynamically stable hydrogen bond network connecting the distal oxygen of the heme-bound O₂ to a conserved glutamate (B1630785) residue (E360) via water molecules, proposing a plausible mechanism for proton transfer from the solvent-accessible channel to the deeply buried active site. acs.org Furthermore, MD and QM/MM simulations identified two distinct water networks around the active site, one involving E360 and an alternative one with E244, both of which could be involved in the activation of oxygen. figshare.comuiuc.edu

Future Research Directions and Translational Opportunities Non Clinical

Discovery of Novel Biosynthetic Enzymes and Pathways

While Erythromycin (B1671065) A is produced by Saccharopolyspora erythraea, the specific biosynthetic pathway and enzymes responsible for the formation of Erythromycin F as a metabolite are less characterized. Future research could focus on identifying and characterizing the enzymes involved in the metabolic conversion of Erythromycin A to this compound. This might involve comparative genomics of erythromycin-producing strains, proteomic analysis during fermentation, and enzymatic assays to pinpoint specific hydroxylases, methyltransferases, or other modifying enzymes. Understanding these pathways could reveal novel enzymatic activities with potential applications in biocatalysis or the production of other complex molecules.

Engineering for Enhanced Macrolide Diversity and Novel Analogues

The structural differences between Erythromycin A and this compound, even if subtle, offer opportunities for bioengineering. Research could explore modifying the biosynthetic machinery of Saccharopolyspora erythraea or heterologous hosts like E. coli to enhance the production of this compound or to create novel analogues. This could involve:

Combinatorial Biosynthesis: Utilizing the modular nature of polyketide synthases (PKS) and tailoring enzymes, as demonstrated in engineering erythromycin analogues asm.orgresearchgate.netnih.gov, to alter the structure of this compound or create derivatives with modified properties. For instance, engineering the enzymes involved in this compound formation could lead to analogues with altered pharmacokinetic profiles or enhanced activity against specific targets.

Semi-synthetic Approaches: Chemical modification of isolated this compound could also yield novel analogues. Given that fluorine substitution can confer significant advantages in drug development uni-frankfurt.de, exploring fluorinated this compound derivatives could be a promising area.

Table 1: Potential Engineering Strategies for Macrolide Analogues

StrategyDescriptionPotential Outcome
Combinatorial Biosynthesis Modifying PKS modules or tailoring enzymes in native or heterologous hosts to alter the structure of this compound or create related compounds. asm.orgresearchgate.netnih.govGeneration of novel this compound derivatives with potentially improved or altered biological activities.
Semi-synthesis Chemical modification of isolated this compound to introduce new functional groups or alter existing ones.Creation of analogues with modified solubility, stability, or target interaction profiles.
Enzyme Engineering Directed evolution or rational design of enzymes involved in this compound biosynthesis to alter their substrate specificity or catalytic efficiency.Production of specific this compound metabolites or novel derivatives not found in nature.
Fluorination Introduction of fluorine atoms into the this compound structure, potentially via bioengineering or chemical synthesis. uni-frankfurt.deEnhanced binding affinity to target molecules, improved bioavailability, or increased efficacy against resistant pathogens.

Development of Strategies to Combat Macrolide Resistance at the Molecular Level

Understanding the molecular mechanisms by which bacteria develop resistance to macrolides, including erythromycin, is crucial mdpi.commjima.orgkarger.comnih.govscielo.br. While specific resistance mechanisms for this compound itself are not widely documented, it is likely to be subject to similar resistance pathways as Erythromycin A, such as ribosomal methylation (erm genes), efflux pumps (mef, msr genes), or enzymatic inactivation mdpi.commjima.orgkarger.comnih.gov. Future research could investigate:

Differential Susceptibility: Whether this compound exhibits a different susceptibility profile to common resistance mechanisms compared to Erythromycin A. This could involve testing this compound against bacterial strains expressing known resistance genes.

Inhibitors of Resistance Mechanisms: Developing molecules that specifically target the enzymes or efflux pumps responsible for macrolide resistance. For example, research into inhibitors of ribosomal methylases or efflux pump blockers could be extended to assess their efficacy against resistance conferred by this compound.

This compound as a Resistance Modulator: Exploring if this compound, or its derivatives, could modulate existing resistance mechanisms or resensitize bacteria to other antibiotics.

Exploration of Non-Antibiotic Macrolide Activities in Molecular Systems

Beyond their antibacterial properties, macrolides, including erythromycin, have demonstrated significant non-antibiotic activities, such as immunomodulatory and anti-inflammatory effects nih.govnih.gov. Research into this compound could explore these areas:

Immunomodulatory Effects: Investigating whether this compound possesses similar or distinct immunomodulatory properties to Erythromycin A. This could involve studying its effects on cytokine production, immune cell signaling pathways (e.g., inhibition of IKKβ and IκBα phosphorylation as seen with EM982 nih.gov), or inflammatory responses in cellular and molecular systems.

Anti-inflammatory Properties: Evaluating this compound for potential anti-inflammatory actions in various molecular models. This could include its impact on inflammatory mediators or cellular processes involved in inflammation.

Other Biological Activities: Macrolides have been implicated in other non-antibiotic activities, such as affecting gastric motility (motilin receptor agonist activity) mdpi.comnih.gov. It would be valuable to determine if this compound exhibits any such activities and to elucidate the molecular basis for these effects.

Q & A

Q. What methodologies are optimal for isolating Erythromycin F from fermentation broths, and how do they compare to other macrolide antibiotics?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) for purity assessment, coupled with centrifugal partition chromatography (CPC) for large-scale isolation. Compare yield and purity metrics against erythromycin A and clarithromycin using ANOVA to evaluate statistical significance . Fermentation parameters (e.g., pH, oxygen uptake rate) should be optimized via response surface methodology (RSM) to maximize yield .

Q. How can researchers validate the structural integrity of this compound during synthesis or modification?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, and mass spectrometry (MS) for molecular weight verification. Compare spectral data to reference standards from peer-reviewed repositories (e.g., PubChem). For stability studies, use accelerated degradation assays under varying pH and temperature conditions, monitored via liquid chromatography-mass spectrometry (LC-MS) .

Q. What in vitro assays are most reliable for assessing this compound’s antimicrobial activity against resistant pathogens?

  • Methodological Answer : Conduct broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against macrolide-resistant Streptococcus pneumoniae and Staphylococcus aureus. Include erythromycin A as a control. For mechanistic insights, use radiolabeled erythromycin binding assays to evaluate ribosomal affinity in resistant vs. susceptible strains .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s anti-inflammatory effects in epithelial cells?

  • Methodological Answer : Replicate studies using primary nasal polyp-derived cells (as in ) with standardized protocols for apoptosis assays (e.g., Annexin V/PI staining). Control variables include cell passage number, serum-free conditions, and MAPK pathway inhibitors (e.g., U0126). Perform meta-analysis of existing data to identify confounding factors (e.g., donor variability) and validate findings via RNA-seq to quantify ERK/MAPK pathway genes .

Q. What statistical approaches are critical for analyzing variance in this compound production during fermentation optimization?

  • Methodological Answer : Apply factorial design (e.g., 3² full factorial) with ANOVA to partition variance into model, linear, quadratic, and interaction components (as shown in ). Use Tukey’s HSD post-hoc test to compare factor effects (e.g., glucose concentration vs. aeration rate). Address lack-of-fit errors by increasing replicates or refining measurement techniques (e.g., inline pH probes) .

Q. How can researchers differentiate this compound’s pharmacokinetic profile from other erythromycin derivatives in vivo?

  • Methodological Answer : Use a crossover study design in murine models, administering equimolar doses of this compound, erythromycin A, and azithromycin. Collect plasma samples at timed intervals for LC-MS quantification. Compute pharmacokinetic parameters (Cmax, AUC, t½) using non-compartmental analysis. Validate tissue distribution via autoradiography or MALDI imaging .

Q. What strategies mitigate bias when studying this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Implement blinded scoring for histopathological analyses and use CRISPR-Cas9 knockouts (e.g., P-glycoprotein) to isolate drug transport mechanisms. For omics data, apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., KEGG) to prioritize biologically relevant targets. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for protein binding) .

Experimental Design & Data Interpretation

Q. How should contradictory findings about this compound’s synergy with β-lactam antibiotics be addressed?

  • Methodological Answer : Conduct checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) across multiple bacterial strains. Use isobologram analysis to distinguish additive vs. synergistic effects. Replicate experiments in biofilm models and employ transcriptomics to identify upregulated resistance genes (e.g., ermB) under combination therapy .

Q. What ethical and practical considerations are paramount when designing clinical trials for this compound analogs?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. Use adaptive trial designs with pre-specified stopping rules for adverse events. Ensure blinding and randomization to minimize bias, and stratify participants by genetic markers (e.g., CYP3A4 polymorphisms) affecting drug metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.